molecular formula C14H19NO4 B11175367 ethyl N-(2-phenoxybutanoyl)glycinate

ethyl N-(2-phenoxybutanoyl)glycinate

Cat. No.: B11175367
M. Wt: 265.30 g/mol
InChI Key: UTPPVNFKGVEQQV-UHFFFAOYSA-N
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Description

Ethyl N-(2-phenoxybutanoyl)glycinate is an organic compound with the molecular formula C14H19NO4 It is a derivative of glycine, an amino acid, and contains a phenoxybutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-phenoxybutanoyl)glycinate typically involves the reaction of glycine ethyl ester with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Purification is typically achieved through recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-phenoxybutanoyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl N-(2-phenoxybutanoyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(2-phenoxybutanoyl)glycinate involves its interaction with specific molecular targets. The phenoxybutanoyl group can interact with enzymes and receptors, modulating their activity. The glycine moiety may also play a role in its biological activity by interacting with glycine receptors and transporters. These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-(2-phenoxybutanoyl)glycinate is unique due to its specific combination of a phenoxybutanoyl group and a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

ethyl 2-(2-phenoxybutanoylamino)acetate

InChI

InChI=1S/C14H19NO4/c1-3-12(19-11-8-6-5-7-9-11)14(17)15-10-13(16)18-4-2/h5-9,12H,3-4,10H2,1-2H3,(H,15,17)

InChI Key

UTPPVNFKGVEQQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC(=O)OCC)OC1=CC=CC=C1

Origin of Product

United States

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